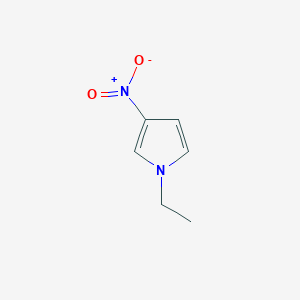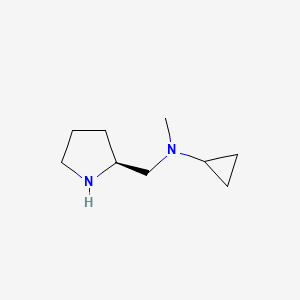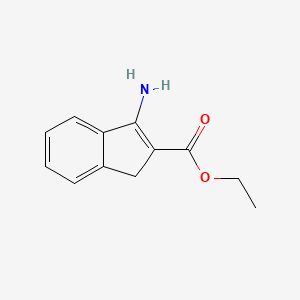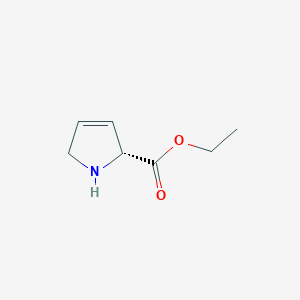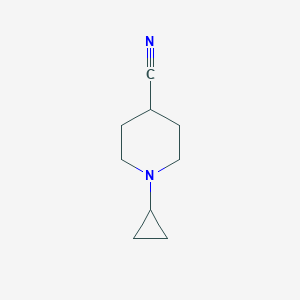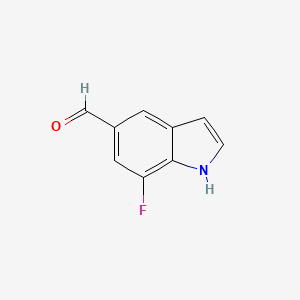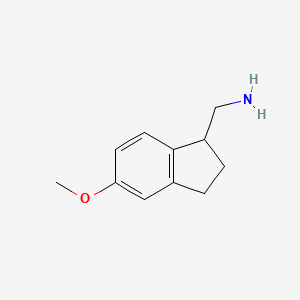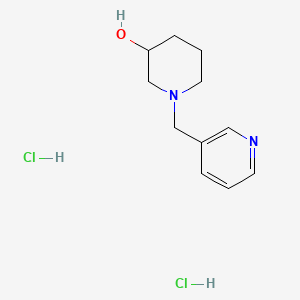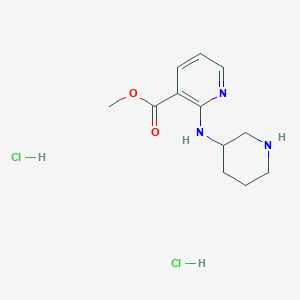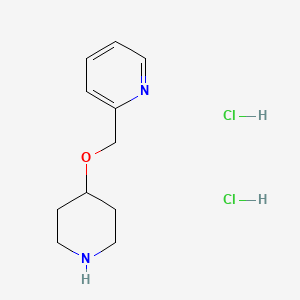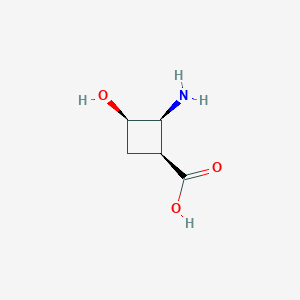
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
描述
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid: is a chiral cyclobutane derivative with notable biological and synthetic significance. This compound features an amino group, a hydroxyl group, and a carboxylic acid group attached to a cyclobutane ring, making it a versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical process starting from simpler precursors. One common method involves the cyclization of a linear precursor followed by selective functional group modifications.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Techniques such as flow chemistry and microreactors can be employed to enhance efficiency and sustainability.
化学反应分析
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amino group can be reduced to form an amine.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and acylating agents (e.g., acyl chlorides) are commonly used. Reaction conditions vary depending on the specific transformation.
Major Products Formed: Products include ketones, carboxylic acids, amines, esters, and amides.
科学研究应用
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: It can be used as a probe to investigate biological processes and enzyme activities.
Medicine: Potential therapeutic applications include drug design and development, particularly in targeting specific biological pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism by which (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to metabolism, signaling, or gene expression.
相似化合物的比较
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid: is compared with similar compounds such as:
Cyclobutane-1,2-dicarboxylic acid
Cyclobutane-1,3-dicarboxylic acid
Cyclobutane-1-carboxylic acid
Cyclobutane-1,2-diamine
Uniqueness: The presence of both amino and hydroxyl groups on the cyclobutane ring distinguishes this compound from its analogs, providing unique chemical and biological properties.
This compound in various scientific and industrial fields. Its versatile nature and unique structure make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
(1S,2S,3R)-2-amino-3-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4-2(5(8)9)1-3(4)7/h2-4,7H,1,6H2,(H,8,9)/t2-,3+,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVBSCHJNFKMTR-NUNKFHFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H]1O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666387 | |
| Record name | (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349102-18-7 | |
| Record name | (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


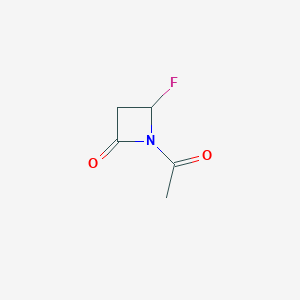
![1-(Imidazo[1,2-a]pyrimidin-7-yl)ethanol](/img/structure/B1500899.png)
